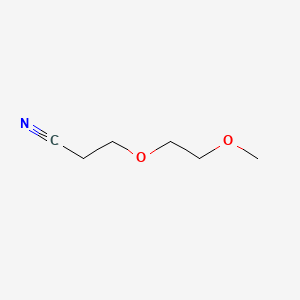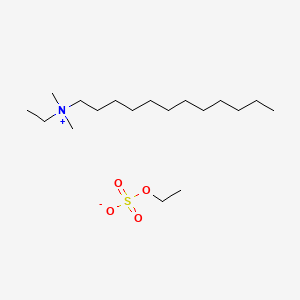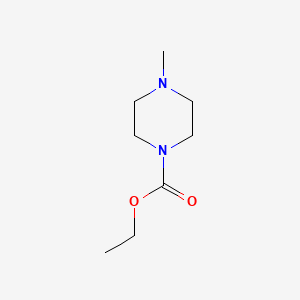
α-Methyl-DL-Methionin
Übersicht
Beschreibung
Alpha-Methyl-DL-methionine, also known as DL-2-Amino-4-methylthiobutanoic acid (DL-AMTB), is a non-proteinogenic amino acid that has been widely studied for its potential benefits in animal nutrition and human health. It is a sulfur-containing compound that is structurally similar to methionine, an essential amino acid.
Wissenschaftliche Forschungsanwendungen
Mikrobielle Produktion von Methionin
Die mikrobielle Produktion von Methionin (Met) ist ein Bereich intensiver Forschung . Genetisch veränderte Bakterien, die über gentechnisch veränderte Enzyme und optimierte Stoffwechselwege verfügen, wurden verwendet, um eine effiziente Met-Biosynthese zu erreichen . Der Export von Met als letzter Schritt während seiner fermentativen Produktion wurde untersucht und optimiert, hauptsächlich durch die Identifizierung und Expression von mikrobiellen Met-Effluxtransportern .
Steigerung der Produktionsausbeute und Spezifität
Methionintransporter aus vier Familien wurden genutzt, um die Produktionsausbeute und Spezifität zu erhöhen . Diese Transporter wurden identifiziert und charakterisiert, was die Grundlage für die weitere Entwicklung dieser Proteine und die Erforschung anderer Solute-Carrier-Familien bildet .
Anwendungen in der synthetischen Biologie
Das verfügbare Arsenal an Met-Transportern aus verschiedenen Arten und Proteinfamilien liefert Blaupausen nicht nur für die fermentative Produktion, sondern auch für synthetische Biologiesysteme, wie z. B. molekulare Sensoren und Zell-Zell-Kommunikationssysteme .
Anwendungen in Futtermittel, Lebensmittel, Pharmazie und Medizin
Methionin findet Anwendung in Futtermittel, Lebensmittel, Pharmazie und Medizin . Analytische Methoden zur Bestimmung von Methionin werden zusammengefasst, und Fermentationsstudien werden kritisch beleuchtet, hauptsächlich im Hinblick auf die Schwefelbilanz, die Substratausbeute und die analytische Gültigkeit .
Biomedizinische Anwendungen
Methionin birgt ein immenses Potenzial für biomedizinische Anwendungen . Seine multifunktionalen Eigenschaften, die auf seiner chemischen Modifikation, seinem Zellstoffwechsel und seinen Stoffwechselprodukten beruhen, machen ihn vielseitig für verschiedene Anwendungen einsetzbar .
Methioninbestimmung
Die Methioninbestimmung ist eine weitere wichtige Anwendung . Um beispielsweise die MetDC-Aktivität zu messen, wird ein gereinigtes Enzym zu der Reaktionslösung hinzugefügt, die l-Methionin enthält .
Wirkmechanismus
Target of Action
Alpha-Methyl-DL-methionine is a methionine antagonist . It primarily targets enzymes involved in methionine metabolism, such as γ-glutamylcysteine synthetase . This enzyme plays a crucial role in the synthesis of glutathione, a potent antioxidant in cells.
Mode of Action
Alpha-Methyl-DL-methionine interacts with its targets by mimicking the structure of methionine . This allows it to bind to the active sites of enzymes that would normally interact with methionine, thereby inhibiting their function . The result is a disruption in the normal metabolic processes involving methionine.
Biochemical Pathways
The primary biochemical pathway affected by Alpha-Methyl-DL-methionine is the methionine cycle, also known as the one-carbon metabolism pathway . This pathway is involved in the synthesis and recycling of the amino acid methionine and its derivative, S-adenosylmethionine (SAM) . By acting as a methionine antagonist, Alpha-Methyl-DL-methionine can disrupt this cycle, affecting various metabolic processes ranging from protein synthesis to DNA methylation .
Pharmacokinetics
It is excreted in the urine . The ADME properties of Alpha-Methyl-DL-methionine and their impact on its bioavailability would be an interesting area for future research.
Result of Action
The molecular and cellular effects of Alpha-Methyl-DL-methionine’s action are primarily related to its disruption of methionine metabolism. This can lead to altered protein synthesis and methylation pathways within cells . In addition, by inhibiting the synthesis of glutathione, it may affect the cellular response to oxidative stress .
Biochemische Analyse
Biochemical Properties
Alpha-Methyl-DL-methionine plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It is known to act as a substrate or inhibitor depending on the specificity of the enzyme being studied. For example, alpha-Methyl-DL-methionine can inhibit methionine adenosyltransferase, an enzyme involved in the synthesis of S-adenosylmethionine (SAM), a universal methyl donor in cellular methylation reactions . Additionally, it interacts with enzymes involved in protein synthesis and methylation pathways, affecting the availability of methionine and its derivatives .
Cellular Effects
Alpha-Methyl-DL-methionine influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been shown to affect protein synthesis by altering methionine availability, which in turn impacts the methylation of DNA, histones, and other proteins . This compound can also modulate cell signaling pathways by affecting the levels of SAM, a key methyl donor in numerous methylation reactions . Furthermore, alpha-Methyl-DL-methionine has been observed to influence gene expression by altering the methylation status of specific genes .
Molecular Mechanism
The molecular mechanism of alpha-Methyl-DL-methionine involves its interaction with various biomolecules, leading to enzyme inhibition or activation and changes in gene expression. Alpha-Methyl-DL-methionine acts as a competitive inhibitor of methionine adenosyltransferase, reducing the synthesis of SAM . This inhibition affects the methylation of DNA, histones, and other proteins, leading to changes in gene expression and cellular function . Additionally, alpha-Methyl-DL-methionine can bind to specific proteins and enzymes, altering their activity and function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of alpha-Methyl-DL-methionine can change over time due to its stability, degradation, and long-term impact on cellular function. Studies have shown that alpha-Methyl-DL-methionine is relatively stable under standard laboratory conditions . Its effects on cellular processes can vary depending on the duration of exposure. Long-term exposure to alpha-Methyl-DL-methionine has been observed to cause sustained changes in gene expression and cellular metabolism . Additionally, the degradation of alpha-Methyl-DL-methionine over time can influence its efficacy and impact on cellular function .
Dosage Effects in Animal Models
The effects of alpha-Methyl-DL-methionine vary with different dosages in animal models. At low doses, alpha-Methyl-DL-methionine can effectively inhibit methionine adenosyltransferase and alter methylation pathways without causing significant toxicity . At high doses, alpha-Methyl-DL-methionine may exhibit toxic or adverse effects, including disruptions in cellular metabolism and gene expression . Threshold effects have been observed, where the impact of alpha-Methyl-DL-methionine on cellular processes becomes more pronounced at higher concentrations .
Metabolic Pathways
Alpha-Methyl-DL-methionine is involved in several metabolic pathways, including those related to methionine metabolism and methylation reactions. It interacts with enzymes such as methionine adenosyltransferase, affecting the synthesis of SAM and subsequent methylation reactions . Additionally, alpha-Methyl-DL-methionine can influence the transsulfuration pathway, which converts methionine to cysteine through a series of enzymatic reactions . These interactions can affect metabolic flux and the levels of various metabolites within the cell .
Transport and Distribution
Alpha-Methyl-DL-methionine is transported and distributed within cells and tissues through specific transporters and binding proteins. It can be taken up by cells via amino acid transporters and distributed to various cellular compartments . The localization and accumulation of alpha-Methyl-DL-methionine within cells can influence its activity and function . Additionally, binding proteins may facilitate the transport and distribution of alpha-Methyl-DL-methionine within tissues .
Subcellular Localization
The subcellular localization of alpha-Methyl-DL-methionine can affect its activity and function. It has been observed to localize in the cytosol, where it interacts with various enzymes and proteins involved in methionine metabolism and methylation reactions . Additionally, alpha-Methyl-DL-methionine may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . These localization patterns can influence the efficacy and impact of alpha-Methyl-DL-methionine on cellular processes .
Eigenschaften
IUPAC Name |
2-amino-2-methyl-4-methylsulfanylbutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2S/c1-6(7,5(8)9)3-4-10-2/h3-4,7H2,1-2H3,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYVMPHJZWXIFDQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCSC)(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2749-07-7 | |
| Record name | 2-Methyl-DL-methionine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002749077 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-METHYL-DL-METHIONINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/46CD6XAY1B | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-Naphthalenesulfonamide, 5-(dimethylamino)-N-[3-(triethoxysilyl)propyl]-](/img/structure/B1593870.png)
![3-Thiazolidineacetic acid, 5-[2-(3-ethyl-2(3H)-benzothiazolylidene)ethylidene]-4-oxo-2-thioxo-](/img/structure/B1593871.png)
![Hexanoic acid, 6-[methyl(phenylsulfonyl)amino]-](/img/structure/B1593872.png)










